AdipokineticHormoneII(SchistocercaGregaria)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Adipokinetic Hormone II is a neuropeptide hormone found in the desert locust, Schistocerca gregaria. It plays a crucial role in regulating lipid metabolism during flight by stimulating the release of diglycerides from the fat body . This hormone is synthesized by neurosecretory cells in the corpora cardiaca, a gland located near the insect’s brain .

Métodos De Preparación

Adipokinetic Hormone II is synthesized by neurosecretory cells of the corpora cardiaca in Schistocerca gregaria . These cells act as a homogeneous peptide factory, producing both Adipokinetic Hormone I and Adipokinetic Hormone II . The synthetic route involves the biosynthesis of the hormone from its precursor proteins within these cells

Análisis De Reacciones Químicas

Adipokinetic Hormone II undergoes various biochemical reactions, including:

Oxidation: The hormone can be oxidized, leading to the formation of disulfide bonds that stabilize its structure.

Reduction: Reduction reactions can break these disulfide bonds, altering the hormone’s conformation.

Substitution: Amino acid residues within the hormone can undergo substitution reactions, potentially affecting its activity.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol . The major products formed from these reactions are modified versions of the hormone with altered structural and functional properties .

Aplicaciones Científicas De Investigación

Adipokinetic Hormone II has several scientific research applications:

Chemistry: It is used to study peptide synthesis and modification.

Biology: Researchers investigate its role in lipid metabolism and energy regulation in insects.

Medicine: Understanding its mechanism can provide insights into metabolic disorders and potential therapeutic targets.

Industry: The hormone’s role in insect physiology makes it a target for developing pest control strategies.

Mecanismo De Acción

Adipokinetic Hormone II exerts its effects by binding to G protein-coupled receptors (GPCRs) on target cells . This binding activates intracellular signaling pathways that lead to the release of diglycerides from the fat body . The hormone’s primary molecular targets are the GPCRs, and the pathways involved include cyclic AMP (cAMP) signaling .

Comparación Con Compuestos Similares

Adipokinetic Hormone II is similar to other adipokinetic hormones found in insects, such as Adipokinetic Hormone I and Adipokinetic Hormone III . These hormones share structural similarities but differ in their amino acid sequences and specific functions . Adipokinetic Hormone II is unique in its specific role in Schistocerca gregaria and its distinct amino acid sequence .

Similar Compounds

- Adipokinetic Hormone I

- Adipokinetic Hormone III

- Red-pigment-concentrating hormone

Propiedades

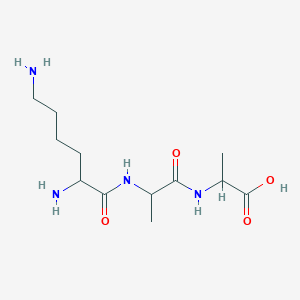

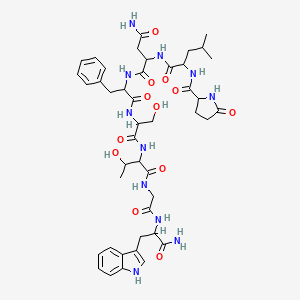

IUPAC Name |

N-[1-[[1-[[1-[[2-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[4-methyl-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanoyl]amino]butanediamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H59N11O12/c1-22(2)15-30(51-39(62)28-13-14-35(59)49-28)40(63)53-32(18-34(45)58)42(65)52-31(16-24-9-5-4-6-10-24)41(64)54-33(21-56)43(66)55-37(23(3)57)44(67)48-20-36(60)50-29(38(46)61)17-25-19-47-27-12-8-7-11-26(25)27/h4-12,19,22-23,28-33,37,47,56-57H,13-18,20-21H2,1-3H3,(H2,45,58)(H2,46,61)(H,48,67)(H,49,59)(H,50,60)(H,51,62)(H,52,65)(H,53,63)(H,54,64)(H,55,66) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQOJVJBGRDTTDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N)NC(=O)C4CCC(=O)N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H59N11O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

934.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-5-[[1-[[2-[3-(4-aminobutylamino)propylamino]-2-oxoethyl]amino]-3-[[3-[[2-[3-(4-aminobutylamino)propylamino]-2-oxoethyl]amino]-2-[(4-amino-4-carboxybutanoyl)amino]-3-oxopropyl]disulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12106470.png)

![Tert-butyl 7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B12106490.png)

![[(4-Methoxyphenyl)(2-oxo-2-{4-[(E)-2-phenylvinyl]-piperazin-1-yl}ethyl)amino]acetic acid](/img/structure/B12106504.png)